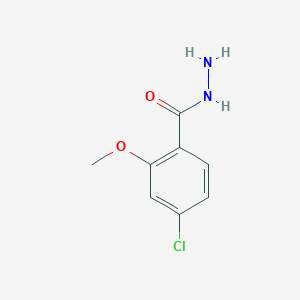

4-Chloro-2-methoxybenzohydrazide

Description

Significance of Hydrazide and Benzohydrazide (B10538) Frameworks in Chemical Research

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-CONHNH₂). The benzohydrazide scaffold, which incorporates a benzene (B151609) ring attached to the hydrazide moiety, is a particularly privileged structure in medicinal chemistry and materials science. nih.govnih.gov These frameworks are recognized for their ability to form stable complexes with metal ions and to participate in a variety of chemical reactions to form diverse heterocyclic systems. bohrium.com The biological significance of molecules containing the benzohydrazide core is extensive, with derivatives exhibiting a wide array of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govtandfonline.com

Historical Context of Benzohydrazide Research

Research into hydrazide-containing compounds gained significant momentum in the mid-20th century with the discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide). This discovery spurred extensive investigation into the synthesis and biological evaluation of a vast number of hydrazide and benzohydrazide derivatives. Early research led to the development of other notable drugs, such as the antidepressant nialamide, which features a benzohydrazide structure. These initial findings established the benzohydrazide moiety as a critical pharmacophore and laid the groundwork for decades of subsequent research into its chemical and therapeutic potential.

Structural Diversity within Benzohydrazide Derivatives

The structural diversity of benzohydrazide derivatives is a key factor in their widespread application. The core structure provides a versatile platform that can be readily modified. The aromatic ring can be substituted with various functional groups, and the terminal nitrogen of the hydrazide can be reacted with aldehydes and ketones to form Schiff bases (hydrazones), or used as a synthon for constructing more complex heterocyclic rings like oxadiazoles, pyrazoles, and triazoles. nih.govchemmethod.com This synthetic flexibility allows for the fine-tuning of the molecule's steric and electronic properties, enabling the creation of large libraries of compounds for screening in drug discovery and other applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGVSXXYKPLIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of 4 Chloro 2 Methoxybenzohydrazide and Its Derivatives

Spectroscopic Analysis

Detailed experimental spectroscopic data for 4-Chloro-2-methoxybenzohydrazide is not extensively reported in the reviewed literature. Analysis of related compounds, however, provides an insight into the expected spectral characteristics.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound are not available. For related hydrazide structures, characteristic absorption bands are typically observed for N-H, C=O, and C-O stretching vibrations. For instance, in a series of 1,3,4-oxadiazoles derived from a related 5-chloro-2-methoxy benzohydrazide (B10538) moiety, aromatic C–H stretching vibrations were confirmed by absorptions around 3050 cm⁻¹. nih.gov Additionally, the stretching vibration of the azomethine (C=N) bond in these derivatives appeared as a medium to strong absorption band above 1600 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound have not been specifically reported. In a study of 1,3,4-oxadiazole (B1194373) derivatives of a structurally similar compound, the singlet for the three protons of the methoxy (B1213986) group was observed in the region of δ 3.99–3.90 ppm in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS)

While no experimental mass spectrum for this compound was found, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. These predictions can aid in the identification of the compound in mass spectrometry analyses.

Predicted Mass Spectrometry Data for C₈H₉ClN₂O₂

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 201.04253 |

| [M+Na]⁺ | 223.02447 |

| [M-H]⁻ | 199.02797 |

| [M]⁺ | 200.03470 |

Data sourced from PubChemLite uni.lu

For comparison, the mass spectrum of a derivative, 2-(5-Chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, showed a molecular ion peak at m/z 317.0, consistent with its molecular formula, C₁₆H₁₃ClN₂O₃. nih.gov

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study, which is crucial for the unambiguous determination of a molecule's three-dimensional structure, has not been published for this compound. However, such studies on its derivatives are documented and reveal key structural features common to this class of compounds.

Determination of Molecular Conformation and Geometry

For related hydrazone derivatives, single-crystal X-ray diffraction studies have confirmed their molecular conformation. For example, in (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide, a derivative of 2-methoxybenzohydrazide, the molecule adopts an E configuration about the C=N double bond. nih.govresearchgate.net The dihedral angle between the two benzene (B151609) rings in this derivative was found to be 2.36 (2)°. nih.govresearchgate.net Such analyses provide precise bond lengths and angles, which are typically found to be within normal ranges for similar structures. nih.govresearchgate.net

Analysis of Intramolecular Interactions

Intramolecular hydrogen bonds are a common feature in the crystal structures of related benzohydrazide derivatives, contributing to the stability of their molecular conformation. In (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide, an intramolecular N—H⋯O hydrogen bond is present, which helps to stabilize the molecular structure. nih.govresearchgate.net These interactions often result in the formation of ring motifs within the crystal structure. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structure of (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide, molecules are linked through intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the c-axis. iucr.org Similarly, for 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide, intermolecular N—H⋯O hydrogen bonds are responsible for linking the molecules into chains along the a-axis. nih.gov The crystal structure of (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide is stabilized by both N—H⋯O and C—H⋯O hydrogen bonds, which also form chains, in this case running parallel to the b-axis. nih.govresearchgate.net

The crystal structure of N′-[(1E)-1-(5-Chloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide is stabilized by both intramolecular O—H⋯N and intermolecular N—H⋯O hydrogen bonds. nih.gov In a related compound, 4-methoxybenzohydrazide, the crystal structure is stabilized by three distinct intermolecular hydrogen bonds of the N—H⋯O and N—H⋯N types. researchgate.net The presence of a water molecule in the crystal lattice of some derivatives, such as N′-(5-chloro-2-hydroxyphenyl)methylidene-4-methoxybenzohydrazide monohydrate, can mediate further intermolecular hydrogen bonding, adding to the stability of the structure. conicet.gov.ar

The dihedral angle between the aromatic rings is another important factor in the crystal packing. For instance, in (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide, the dihedral angle between the two benzene rings is 62.7 (2)°. iucr.org In the case of 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide, the asymmetric unit contains two molecules with different dihedral angles of 77.3 (1)° and 44.1 (1)°. nih.gov A much smaller dihedral angle of 2.36 (2)° is observed in (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide, indicating a nearly planar conformation. nih.govresearchgate.net

The table below summarizes the hydrogen bond geometries for some of these related structures.

| Compound | D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) | Symmetry Code | Ref |

| (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide | N2—H2⋯O1 | 0.901(10) | 1.994(12) | 2.8717(17) | 165(2) | x, -y+3/2, z+1/2 | iucr.org |

| (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide | N1—H1A⋯O2 | 0.76(2) | 2.04(2) | 2.632(2) | 135.7(19) | Intramolecular | researchgate.net |

| (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide | N1—H1A⋯O1 | 0.76(2) | 2.58(2) | 3.163(3) | 135.5(19) | -x+1/2, y+1/2, z | researchgate.net |

| (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide | C8—H8A⋯O1 | 0.93 | 2.42 | 3.127(3) | 132 | -x+1/2, y+1/2, z | researchgate.net |

| N′-[(1E)-1-(5-Chloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide | O1—H1⋯N2 | 0.82 | 1.81 | 2.526(3) | 145 | Intramolecular | nih.gov |

| N′-[(1E)-1-(5-Chloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide | N1—H1A⋯O2 | 0.86 | 2.23 | 2.934(3) | 140 | -x+1, y-1/2, -z+1/2 | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then compared with the calculated theoretical values based on the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a newly synthesized compound.

For hydrazide derivatives, elemental analysis typically focuses on carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages should closely match the calculated values to support the proposed chemical structure.

Below is a table presenting elemental analysis data for a related benzohydrazide derivative.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Ref |

| 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide | C₁₅H₁₄ClN₃O | Carbon (C) | 62.61 | 62.12 | core.ac.uk |

| Hydrogen (H) | 4.90 | 5.14 | core.ac.uk | ||

| Nitrogen (N) | 14.60 | 14.45 | core.ac.uk |

In addition to elemental analysis, other characterization techniques such as FT-IR, NMR, and mass spectrometry are often employed to provide a comprehensive structural elucidation of these compounds. core.ac.uknih.govfigshare.com

Computational and Theoretical Investigations of 4 Chloro 2 Methoxybenzohydrazide Systems

Quantum Chemical Calculations4.1.1. Electronic Structure Elucidation4.1.2. Prediction of Chemical Reactivity Descriptors4.1.3. Non-Linear Optical Properties4.2. Molecular Electrostatic Potential Mapping4.3. Hirshfeld Surface Analysis and Quantitative Contributions to Intermolecular Interactions4.4. Molecular Dynamics Simulations

Further research and analysis would be required to generate the specific data and insights requested for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. While specific computational studies on the reaction mechanisms of 4-chloro-2-methoxybenzohydrazide are not extensively available in the reviewed literature, the general principles of reactivity for the broader class of benzohydrazide (B10538) derivatives have been investigated using theoretical approaches. These studies offer a foundational understanding of the likely reaction pathways involving this compound, primarily focusing on reactions such as acylation and the formation of hydrazones.

Density Functional Theory (DFT) is a predominant computational method employed to explore the electronic structure, reactivity, and mechanistic pathways of benzohydrazide systems. researchgate.netnih.govresearchgate.netsciensage.info These theoretical investigations typically involve the calculation of various molecular properties and energy profiles to map out the course of a reaction.

Acylation Reactions:

The acetylation of benzohydrazide derivatives has been a subject of theoretical study, shedding light on the mechanism of this fundamental transformation. researchgate.net Computational analyses suggest that these reactions likely proceed through a stepwise mechanism. A key finding from these studies is the potential for a keto-enol tautomerism within the benzohydrazide molecule. The enol tautomer is proposed to be the more potent nucleophile compared to its keto form. researchgate.net

The reaction mechanism is thought to initiate with a pre-equilibrium between the keto and enol forms of the benzohydrazide. The subsequent and rate-determining step involves the nucleophilic attack of the enol tautomer on the acylating agent. researchgate.net Computational models can calculate the energy barriers for these steps, providing quantitative data on the reaction kinetics.

Table 1: Hypothetical Activation Energies for the Acetylation of a Benzohydrazide Derivative (Illustrative Data)

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Keto-Enol Tautomerization | 5 - 10 |

| 2 | Nucleophilic Attack (Enol form) | 15 - 20 |

| 3 | Proton Transfer | 2 - 5 |

| 4 | Leaving Group Departure | < 2 |

Note: This table is illustrative and based on general findings for benzohydrazide derivatives. Specific values for this compound would require dedicated computational studies.

Hydrazone Formation:

The condensation reaction between benzohydrazides and aldehydes or ketones to form hydrazones is another area where computational modeling provides significant insights. nih.govmdpi.com This reaction is crucial for the synthesis of a wide array of Schiff bases with potential biological activities. nih.gov DFT calculations are utilized to optimize the geometries of reactants, transition states, and products along the reaction coordinate. nih.gov

The mechanism of hydrazone formation typically involves the nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step. Computational studies can identify the transition state structures for both the addition and dehydration steps, and calculate their corresponding activation energies.

Table 2: Calculated Geometrical Parameters of a Hydrazone Formation Transition State (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(carbonyl)-N(hydrazide) | 1.8 - 2.2 Å |

| Bond Length | C(carbonyl)-O | 1.3 - 1.5 Å |

| Bond Angle | N-C-O | 100 - 110° |

Note: This table presents typical ranges for transition state geometries in hydrazone formation and is for illustrative purposes. Actual values depend on the specific reactants and computational level of theory.

Reactivity Indices and Frontier Molecular Orbitals:

To understand the reactivity of molecules like this compound, computational chemists often analyze various reactivity descriptors derived from DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP). nih.govresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for reactive encounters. nih.gov

Coordination Chemistry of 4 Chloro 2 Methoxybenzohydrazide As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of 4-chloro-2-methoxybenzohydrazide is fundamentally dictated by the electronic and steric influences of its constituent functional groups. The interplay between the hydrazide moiety, the chloro substituent, and the methoxy (B1213986) group on the phenyl ring determines how the ligand interacts with metal centers.

Hydrazone and Acylhydrazone Coordination Properties

Acylhydrazones, which can be formed from this compound through condensation with aldehydes or ketones, are a well-studied class of ligands. They typically exhibit keto-enol tautomerism, which plays a crucial role in their coordination chemistry. In the keto form, the ligand can coordinate as a neutral molecule, while in the enol form, it can deprotonate to act as an anionic ligand. This versatility allows for the formation of a wide array of metal complexes with varying charges and geometries. The presence of the amide group (-C(O)NH-) and the azomethine group (-C=N-) in the resulting Schiff bases provides key coordination sites.

Donor Atom Sets

This compound and its derivatives possess multiple potential donor atoms, primarily the carbonyl oxygen, the terminal amino nitrogen of the hydrazide group, and in the case of its Schiff base derivatives, the imine nitrogen. The coordination can occur in a monodentate, bidentate, or even tridentate fashion, depending on the reaction conditions and the nature of the metal ion.

Commonly, acylhydrazone ligands coordinate to metal ions through the carbonyl oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings. In its simple hydrazide form, this compound can coordinate through the carbonyl oxygen and the amino nitrogen. The methoxy group's oxygen atom could potentially participate in coordination, although this is less common.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction.

Transition Metal Complexes

Transition metal complexes of ligands structurally similar to this compound have been successfully synthesized. For instance, platinum(II) complexes of 4-chlorobenzoic acid hydrazide have been prepared, suggesting that similar synthetic routes could be employed for this compound. nih.gov The synthesis of Schiff base complexes derived from substituted benzohydrazides with transition metals like nickel(II) has also been reported, providing further evidence for the ligating ability of this class of compounds. iucr.orgiucr.org

The synthesis of a nickel(II) complex with a Schiff base derived from N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide involved the reaction of the ligand with nickel nitrate (B79036) hexahydrate in a methanol-water mixture. iucr.orgiucr.org This highlights a common synthetic methodology for preparing such complexes.

Spectroscopic Signatures of Complexation

The coordination of this compound or its derivatives to a metal ion is accompanied by distinct changes in their spectroscopic profiles, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared Spectroscopy: The IR spectrum of the free ligand exhibits characteristic bands for the N-H, C=O, and C-N stretching vibrations. Upon complexation, the C=O stretching vibration typically shifts to a lower frequency, indicating coordination of the carbonyl oxygen to the metal center. Similarly, a shift in the N-H bending or C-N stretching vibrations can signify the involvement of the nitrogen atom in coordination. For Schiff base derivatives, the C=N (azomethine) stretching vibration is a key diagnostic peak, and its shift upon complexation confirms the coordination of the imine nitrogen. acs.orgsemanticscholar.org

| Vibrational Mode | Free Ligand (approx. cm⁻¹) ** | Coordinated Ligand (approx. cm⁻¹) ** | Inference |

| ν(N-H) | 3200-3300 | Shifted or broadened | Involvement of N-H in coordination or hydrogen bonding |

| ν(C=O) | 1640-1680 | Shift to lower frequency | Coordination of carbonyl oxygen |

| ν(C=N) (Schiff base) | 1600-1620 | Shifted | Coordination of azomethine nitrogen |

| New bands | - | 400-600 | Formation of M-O and M-N bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of these ligands and their complexes in solution. The proton signals of the N-H and C-H groups adjacent to the coordination sites are expected to shift upon complexation. For instance, the chemical shift of the -NH proton in the hydrazide moiety would likely change upon coordination of the nitrogen atom. In Schiff base complexes, the azomethine proton (-CH=N-) signal provides a clear indicator of coordination. umsha.ac.irup.ac.za

Structural Analysis of Coordination Geometries

For a Schiff base complex of nickel(II) with a ligand derived from N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide, a square-planar geometry around the Ni(II) ion was observed. iucr.orgiucr.org The ligand acted as a dianionic tridentate donor, coordinating through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. This resulted in the formation of stable five- and six-membered chelate rings.

In platinum(II) complexes of 4-chlorobenzoic acid hydrazide, a cis-square planar structure was proposed, with the hydrazide ligands coordinated through the amino groups. nih.gov This demonstrates that even without forming a Schiff base, the hydrazide can act as a potent ligand.

The coordination geometry is influenced by several factors, including the nature of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating or counter-ions. Common geometries observed for transition metal complexes with such ligands include octahedral, square planar, and tetrahedral.

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ni(II) | Schiff base of N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide | Square Planar | iucr.orgiucr.org |

| Pt(II) | 4-chlorobenzoic acid hydrazide | cis-Square Planar | nih.gov |

Catalytic Applications of this compound Metal Complexes

The application of transition metal complexes in catalysis is a cornerstone of modern synthetic chemistry, enabling a myriad of organic transformations with high efficiency and selectivity. rsc.org Hydrazone ligands, which can be readily formed from hydrazides like this compound, are particularly valued for their ability to form stable and catalytically active complexes with various transition metals. rsc.orgamazonaws.com These complexes have shown promise in a range of catalytic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. rsc.org

Other Catalytic Transformations

Beyond olefin epoxidation, metal complexes of hydrazone ligands are known to catalyze a variety of other organic transformations. These include the oxidation of alcohols, various C-C coupling reactions, and reduction reactions. rsc.orgmdpi.com For example, some transition metal complexes with Schiff base ligands have been investigated for the oxidation of aniline (B41778) and its derivatives. mdpi.com

The coordination environment provided by ligands derived from this compound, likely featuring N and O donor atoms, could stabilize metal centers in various oxidation states, making them suitable for redox catalysis. The specific electronic effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups on the ligand framework would be a key factor in determining the catalytic activity and selectivity in such transformations.

While direct experimental evidence is pending, the structural and electronic features of this compound suggest that its metal complexes could be promising candidates for a range of catalytic applications, warranting future investigation in this area.

Biological and Pharmacological Research of 4 Chloro 2 Methoxybenzohydrazide and Its Analogues

Anticancer / Antipro-liferative Activities and Molecular Targets

Beyond antimicrobial applications, hydrazide-hydrazone derivatives have been extensively evaluated for their potential as anticancer agents. ontosight.aiumsha.ac.ir The scaffold is seen as a promising starting point for developing new therapies that can inhibit the growth of cancer cells. google.com

Derivatives and analogues of 4-chloro-2-methoxybenzohydrazide have shown significant antiproliferative effects against various human cancer cell lines. In one study, a series of 2-oxindole-based hydrazides were synthesized and screened for cytotoxicity. sci-hub.se A compound in this series, substituted with a 4-chlorobenzohydrazide moiety (compound 6c ), demonstrated exceptionally high activity against the MCF-7 (breast cancer) cell line, with an IC50 value significantly lower than the reference drug doxorubicin. sci-hub.se This compound was also highly active against HepG2 (liver), HCT116 (colon), and A549 (lung) cancer cell lines. sci-hub.se Further investigation revealed that its mechanism of action involved the induction of apoptosis through the activation of caspase-3. sci-hub.se

Another study focused on 4-isopropylbenzoylhydrazone analogues, where compounds with chloro substitutions were evaluated against the MCF-7 breast cancer cell line. monash.edu The position of the chloro group was found to influence the activity, with the 3-chloro substituted analogue showing potent activity (IC50 = 0.44 µg/mL), which was superior to the 2-chloro and 4-chloro analogues. monash.edu Metal complexes of hydrazone ligands have also been explored, with a copper(II) complex of (E)-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide showing enhanced anticancer activity and selectivity when delivered via nanoparticle carriers. frontiersin.org

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM or µg/mL) |

|---|---|---|

| 2-Oxindole-based 4-chlorobenzohydrazide (6c) | MCF-7 (Breast) | 0.0058 µM. sci-hub.se |

| HepG2 (Liver) | 0.018 µM. sci-hub.se | |

| HCT116 (Colon) | 0.045 µM. sci-hub.se | |

| A549 (Lung) | 0.067 µM. sci-hub.se | |

| 4-Isopropylbenzoylhydrazone (3-chloro analogue) | MCF-7 (Breast) | 0.44 µg/mL. monash.edu |

| 4-Isopropylbenzoylhydrazone (2-chloro analogue) | MCF-7 (Breast) | 3.3 µg/mL. monash.edu |

| 4-Isopropylbenzoylhydrazone (4-chloro analogue) | MCF-7 (Breast) | 11.0 µg/mL. monash.edu |

Induction of Apoptosis and Cell Cycle Modulation

Hydrazide derivatives have been shown to exert anticancer effects by triggering programmed cell death (apoptosis) and interfering with the cell division cycle in cancer cells.

Research on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, an analogue of this compound, demonstrated its ability to inhibit the proliferation of the MCF-7 human breast cancer cell line. nih.gov This compound was found to induce cell cycle arrest at the G1 phase. nih.gov Further analysis revealed that the mechanism of cell death was through the intrinsic pathway of apoptosis, confirmed by the increased activity of caspases-3/7 and -9 and the up-regulation of pro-apoptotic proteins. nih.gov

Similarly, copper(II) complexes incorporating 4-chloro-3-nitrobenzoic acid have been shown to arrest the HepG2 cancer cell cycle, leading to an accumulation of cells in the G0/G1 phase. mdpi.com These complexes induced apoptosis by modulating the expression of the Bcl-2 protein family. mdpi.com In another study, a platinum(II) complex containing a 4-methylbenzoylhydrazide ligand was found to inhibit the proliferation of various tumor cell lines, including MCF-7 breast cancer cells. mdpi.com This complex induced significant apoptosis and caused cell cycle arrest at the G2 phase. mdpi.com

A patent has also described derivatives of this compound, specifically 3-Aryl-6-aryl-7H- ontosight.aiderpharmachemica.comsmolecule.comtriazolo[3,4-b] nih.govontosight.aismolecule.comthiadiazines, as activators of caspases and inducers of apoptosis. google.com

Table 1: Induction of Apoptosis and Cell Cycle Arrest by Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 (Breast Cancer) | G1 Phase Arrest | Intrinsic apoptosis, Caspase-9, -7, -3 activation | nih.gov |

| Copper(II) complexes with 4-chloro-3-nitrobenzoic acid | HepG2 (Liver Cancer) | G0/G1 Phase Arrest | Apoptosis induction via Bcl-2 family modulation | mdpi.com |

| 4-methylbenzoylhydrazide platinum(II) complex | MCF-7 (Breast Cancer) | G2 Phase Arrest | Apoptosis induction | mdpi.com |

Disruption of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Certain hydrazide derivatives have been investigated for their ability to inhibit this process. A study on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated significant anti-angiogenic activity in a rat aorta ring assay, with an IC50 value of 56.9 µg/mL. nih.gov This effect is believed to be linked to its anti-proliferative action against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation. nih.gov The compound inhibited HUVEC proliferation with an IC50 of 76.3 µg/mL. nih.gov

DNA Binding and Cleavage Properties

The interaction with DNA is a key mechanism for many anticancer agents. Hydrazone derivatives and their metal complexes have been evaluated for their ability to bind to and cleave DNA.

Studies on metal complexes of hydrazones derived from 4-methoxybenzohydrazide have shown that they can interact with calf thymus DNA (ct-DNA). acs.org For instance, Mn(II) and Zn(II) complexes were found to likely interact via an electrostatic mode. acs.org The binding efficiency of these complexes was quantified, with a Zn(II) complex showing a higher Stern-Volmer quenching constant (Ksv) of 9.43(±0.17) × 10⁴ M⁻¹, indicating stronger interaction compared to a related Mn(II) complex. acs.org Ruthenium(II) complexes with 4-methoxybenzhydrazone ligands have also been characterized for their DNA binding and cleavage capabilities. sigmaaldrich.com

Other research has shown that hydrazide-hydrazone metal complexes can bind to ct-DNA through intercalation and can also induce oxidative cleavage of plasmid DNA. frontiersin.org Chromene-hydrazone derivatives demonstrated the ability to cleave supercoiled DNA, particularly in the presence of copper(II) ions. nsf.gov

Table 2: DNA Binding and Interaction of Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target | Binding/Cleavage Activity | Binding Constant | Reference |

|---|---|---|---|---|

| Zn(II) complex of aroyl-hydrazone | ct-DNA | Electrostatic Interaction | Ksv = 9.43(±0.17) × 10⁴ M⁻¹ | acs.org |

| Mn(II) complex of aroyl-hydrazone | ct-DNA | Electrostatic Interaction | Ksv = 4.69(±0.14) × 10⁴ M⁻¹ | acs.org |

| Acridine-benzohydrazide derivative (3b, -F) | ct-DNA | Intercalation | Kb = 3.18 × 10³ M⁻¹ | nih.gov |

Interaction with Albumin

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream. A compound's interaction with albumin affects its stability, distribution, and efficacy. acs.org

The binding of hydrazone metal complexes to albumin has been explored using spectroscopic methods. acs.org For example, Zn(II) complexes of aroyl-hydrazone Schiff base ligands derived from 4-methoxybenzohydrazide were shown to bind to BSA, with a calculated binding constant (Kb) of 6.78 × 10⁴ M⁻¹, suggesting a strong interaction. acs.org Acridine N-acylhydrazone derivatives have also been studied for their interaction with HSA. nih.gov Fluorescence quenching studies indicated that these derivatives could bind to Sudlow site I of the albumin protein, with one derivative exhibiting a binding constant (Kb) of 6.10 × 10⁵ M⁻¹. nih.gov

Table 3: Interaction of Analogues with Serum Albumin This table is interactive. You can sort and filter the data.

| Compound/Analogue | Albumin | Binding Site | Binding Constant (Kb) | Reference |

|---|---|---|---|---|

| Zn(II) complex of aroyl-hydrazone | BSA | Not specified | 6.78 × 10⁴ M⁻¹ | acs.org |

| Mn(II) complex of aroyl-hydrazone | BSA | Not specified | 2.18 × 10⁴ M⁻¹ | acs.org |

Enzyme Inhibition Studies

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. mdpi.comnih.gov

Various benzohydrazide (B10538) analogues have been screened for their cholinesterase inhibitory potential. One study reported a series of analogues showing AChE inhibition with IC50 values ranging from 72.04 ± 1.12 to 1320.65 ± 0.95 μM. hilarispublisher.com The same series exhibited BChE inhibition with IC50 values between 3.04 ± 1.48 and 1876.17 ± 0.95 μM. hilarispublisher.com A particularly potent BChE inhibitor from this group, a compound with two chloride groups on one phenyl ring and an amino group on another, had an IC50 value of 3.04 ± 1.48 μM. hilarispublisher.com

Another study on N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives found them to be dual inhibitors of both AChE and BChE, with the most effective compound showing IC50 values of 1.57 μM and 2.85 μM, respectively. nih.gov

Table 4: Cholinesterase Inhibition by Benzohydrazide Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Enzyme | IC50 Range (μM) | Most Potent IC50 (μM) | Reference |

|---|---|---|---|---|

| Benzohydrazide Derivatives | AChE | 72.04 - 1320.65 | 72.04 ± 1.12 | hilarispublisher.com |

| Benzohydrazide Derivatives | BChE | 3.04 - 1876.17 | 3.04 ± 1.48 | hilarispublisher.com |

| N-(4-chlorobenzyl)benzamides | AChE | - | 1.57 | nih.gov |

| N-(4-chlorobenzyl)benzamides | BChE | - | 2.85 | nih.gov |

| Benzoyl Hydrazones | AChE | - | 7f: 1.09 ± 0.11 | tubitak.gov.tr |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play roles in numerous physiological processes. nih.gov Certain isoforms, like CA IX and XII, are overexpressed in tumors, making them targets for anticancer drug design. nih.gov

Studies on Pd(II)-hydrazide complexes revealed that while the hydrazide ligands themselves were inactive, their metal complexes demonstrated significant inhibitory activity against carbonic anhydrase II (CA II). researchgate.netresearchgate.net Their potency was found to be comparable to the standard inhibitor, acetazolamide. researchgate.net

In a different series, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated as inhibitors of human CA I and CA II. nih.gov A derivative, 4-(3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, was among the compounds tested. The series showed inhibition constants (Ki) in the nanomolar range for both isoforms. nih.gov

Table 5: Carbonic Anhydrase Inhibition by Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Enzyme Isoform | Inhibition Measure | Value Range (nM) | Reference |

|---|---|---|---|---|

| Pyrazoline Benzenesulfonamides | hCA I | Ki | 316.7 - 533.1 | nih.gov |

| Pyrazoline Benzenesulfonamides | hCA II | Ki | 412.5 - 624.6 | nih.gov |

| Pd(II)-hydrazide complexes | CA II | IC50 | Comparable to Acetazolamide | researchgate.net |

| Sulfonamides with imide moieties | hCA I | Ki | 49 - >10,000 | mdpi.com |

| Sulfonamides with imide moieties | hCA II | Ki | 2.4 - 4515 | mdpi.com |

| Sulfonamides with imide moieties | hCA IX | Ki | 9.7 - 7766 | mdpi.com |

Other Enzyme Targets

Beyond mainstream enzyme targets, research has identified several other enzymes that are potentially inhibited by analogues of this compound. These findings highlight the diverse biological activities of this class of compounds.

Hydrazone derivatives, which share the core structure of the title compound, have been evaluated for a range of enzyme inhibitory activities. For instance, certain benzoyl hydrazone analogues have demonstrated notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmission. nih.gov Other studies have focused on enzymes such as α-glucosidase and urease, with some 2-methoxybenzoylhydrazone derivatives showing potential inhibitory effects. researchgate.net The inhibition of α-glucosidase is a key mechanism in controlling postprandial hyperglycemia. researchgate.net

A novel class of inhibitors for Anoctamin 1 (ANO1), a calcium-activated chloride channel often overexpressed in various cancers, was developed from a scaffold related to this compound. nih.gov Specifically, the analogue (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) and its derivatives were identified as potent and selective ANO1 inhibitors. nih.gov The most potent of these, compound 5f , exhibited an IC₅₀ value of 22 nM and showed high selectivity for ANO1 over ANO2. nih.gov

Furthermore, organotin(IV) complexes derived from Schiff bases of 3-methoxybenzohydrazide have been evaluated for their antioxidant activity using the DPPH assay, indicating that the broader benzohydrazide structure can be a scaffold for developing agents that mitigate oxidative stress. tandfonline.com

Table 1: Inhibition of Various Enzyme Targets by Analogues of this compound

| Compound/Analogue Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Benzoyl hydrazone analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Showed inhibitory activity against both enzymes. | nih.gov |

| 2-Methoxybenzoylhydrazone derivatives | α-Glucosidase, Urease | Demonstrated potential as inhibitors for these enzymes. | researchgate.net |

| (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) derivatives | Anoctamin 1 (ANO1) | Identified as potent and selective inhibitors; compound 5f had an IC₅₀ of 22 nM. | nih.gov |

| Organotin(IV) complexes of 3-methoxybenzohydrazide Schiff bases | N/A (DPPH radical scavenging) | Phenyl derivatives showed enhanced antioxidant activity. | tandfonline.com |

| Hydrazone derivatives | Cyclooxygenase (COX) | Some derivatives exhibit anti-inflammatory activity, suggesting possible interaction with COX enzymes. | ijpsr.comresearchgate.net |

Receptor Interaction Studies

The interaction of this compound analogues with various neurotransmitter receptors is an area of growing interest, suggesting their potential to modulate neuronal signaling pathways.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. mdpi.com They are composed of five subunits, with the most abundant subtypes in the brain being the homomeric α7 and the heteromeric α4β2 receptors. mdpi.com These receptors are significant drug targets for various neurological conditions. nih.gov Modulation of nAChRs can occur through orthosteric site binding (where acetylcholine binds) or allosteric sites. mdpi.com Allosteric modulators can be positive (PAMs), enhancing receptor function, or negative (NAMs), reducing it. mdpi.com

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential interactions. For example, N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596), which contains a substituted chlorophenyl ring, is a well-characterized and highly effective PAM for the α7 nAChR. nih.gov Its mechanism involves destabilizing the desensitized states of the receptor, thereby increasing the probability of channel opening in the presence of an agonist. nih.gov The ability of such compounds to act as allosteric modulators suggests that the benzohydrazide scaffold could be explored for developing novel, subtype-selective nAChR ligands. nih.gov

Dopamine (B1211576) is a key neurotransmitter that modulates motor control, motivation, reward, and learning through G-protein-coupled receptors (GPCRs) classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov The D2 receptor, in particular, is a primary target for most antipsychotic medications. wikipedia.org

Evidence suggests that analogues of this compound may interact with dopamine receptors. A study involving derivatives of (5-Chloro-2-methoxyphenyl) compounds, a structure closely related to the title compound, investigated their interactions with various dopamine receptor subtypes. core.ac.uk The D4 receptor, which features a significant polymorphic variation in its third intracellular loop, has been linked to conditions like ADHD and schizophrenia, making it a receptor of considerable interest. nih.gov Furthermore, it has been shown that DRD2 expressed on CD4+ T cells plays a protective role against neuroinflammation in models of Parkinson's disease, highlighting the diverse functions of dopamine receptor subtypes. nih.gov The potential for benzohydrazide derivatives to interact with these receptors indicates a possible avenue for developing novel CNS-active agents.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting on GABA-A (ligand-gated ion channels) and GABA-B (G-protein-coupled) receptors. uniprot.orgrcsb.org GABA-A receptors are the targets for many clinically important drugs, including benzodiazepines and barbiturates, which enhance inhibitory neurotransmission. researchgate.net

The pharmacological profile of GABA-A receptors can be influenced by their subunit composition. nih.gov Research on the modulation of α1β2γ1-GABA-A receptors has shown that various ligands can enhance GABA-induced chloride currents. nih.gov Among the compounds studied, some possess a chlorophenyl moiety, such as 2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896), which significantly potentiated receptor activity. nih.gov This indicates that the 4-chloro-substituted phenyl ring, a key feature of this compound, can be a component of molecules that positively modulate GABA-A receptors. Although direct evidence for this compound is not available, the activity of these analogues suggests a potential for interaction with GABAergic systems.

Histamine (B1213489) is a biogenic amine that exerts its effects through four GPCR subtypes: H1, H2, H3, and H4. drugbank.com These receptors are involved in a wide range of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. drugbank.comfrontiersin.org Antihistamines that target the H1 receptor are widely used to treat allergies. nih.gov

Hydrazone derivatives have been noted for their broad pharmacological activities, and some studies suggest they may influence pathways involving histamine. For example, certain hydrazones have been shown to affect the gene expression of the histamine H1 receptor in a rat paw model of inflammation. researchgate.net Structurally, many H1 receptor inverse agonists contain a phenyl group that inserts into a deep hydrophobic pocket of the receptor, which is critical for their blocking action. nih.gov Given that this compound contains a substituted phenyl ring and a hydrazide linker—a common feature in pharmacologically active molecules—it is plausible that it or its derivatives could interact with histamine receptors. However, specific studies are required to confirm and characterize such potential interactions.

Muscarinic acetylcholine receptors are GPCRs that mediate the effects of acetylcholine in the central and peripheral nervous systems. nih.gov There are five subtypes (M1-M5), which are involved in diverse functions such as cognition, smooth muscle contraction, and glandular secretion. nih.govsigmaaldrich.com The M1, M3, and M5 receptors typically couple to Gq/11 proteins to stimulate phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels. sigmaaldrich.com

The M2 receptor plays a key role in regulating cardiac function and central processes like cognition and pain perception. vub.be These receptors can be modulated by allosteric ligands, which bind to a site distinct from the acetylcholine binding site, often conferring greater subtype selectivity. vub.be To date, there is a lack of specific research investigating the interaction of this compound or its direct analogues with any of the muscarinic receptor subtypes. The complexity and therapeutic importance of the muscarinic system present a potential, yet unexplored, field for evaluating the pharmacological profile of this class of compounds. nih.govmdpi.com

NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and memory function. frontiersin.orgmdpi.comfrontiersin.org Their dysregulation has been implicated in various neurological and psychiatric disorders. frontiersin.org While direct studies on the interaction of this compound with NMDA receptors are not extensively documented, the broader class of hydrazone derivatives has been a subject of interest in medicinal chemistry for their potential to modulate various receptor systems.

Research into the modulation of NMDA receptors often involves investigating how different compounds can either enhance or inhibit receptor activity. For instance, antagonists like MK-801 are known to block the NMDA receptor channel, thereby interfering with its function. frontiersin.org The structural features of this compound, including the chlorinated and methoxylated phenyl ring, could potentially allow it to interact with the binding sites on the NMDA receptor complex. However, without specific experimental data, any potential interaction remains speculative. Further research is required to determine if this compound or its analogues can act as agonists, antagonists, or allosteric modulators of NMDA receptors.

Orai Channels

Orai channels are highly selective calcium channels that are essential for store-operated calcium entry (SOCE) in various cell types. This process is critical for a multitude of cellular functions, including immune responses, proliferation, and apoptosis. The modulation of Orai channel activity presents a therapeutic target for a range of diseases, including autoimmune disorders and cancer.

Currently, there is a lack of specific research investigating the effects of this compound on Orai channels. The exploration of small molecules that can modulate Orai channel function is an active area of research. The chemical scaffold of this compound offers a starting point for the design and synthesis of novel compounds that could potentially interact with these channels. Future studies would need to employ techniques such as patch-clamp electrophysiology and calcium imaging to screen for any modulatory activity of this compound and its derivatives on Orai channel function.

PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, insulin (B600854) sensitivity, and inflammation. jmb.or.kr Agonists of PPARγ, such as the thiazolidinediones, have been used in the treatment of type 2 diabetes. nih.gov More recently, the role of PPARγ in cancer has been investigated, with some studies suggesting that its activation can lead to anti-proliferative and pro-apoptotic effects in certain cancer cell lines. jmb.or.krnih.gov

The potential for this compound and its analogues to act as PPARγ modulators is an area that warrants investigation. The structural characteristics of this compound could allow it to bind to the ligand-binding domain of PPARγ, thereby influencing its transcriptional activity. For example, some studies have shown that certain hydrazone derivatives can exhibit anticancer effects through the modulation of pathways involving PPARγ. jmb.or.kr Determining whether this compound can function as a PPARγ agonist or antagonist would require specific assays, such as reporter gene assays or binding affinity studies.

Antioxidant Activities

Hydrazone derivatives have been widely studied for their antioxidant properties. nih.govnih.gov These compounds can act as free radical scavengers, helping to mitigate the cellular damage caused by oxidative stress. nih.gov The antioxidant capacity of these molecules is often attributed to the presence of specific functional groups and their arrangement on the aromatic rings.

Several studies have evaluated the antioxidant potential of hydrazones derived from various benzohydrazides. For instance, a series of 2,4-dimethylbenzoylhydrazones showed varying degrees of DPPH radical scavenging activity, with some compounds exhibiting better activity than the standard antioxidant, n-propyl gallate. nih.gov Another study on benzoyl hydrazones containing a 4-hydroxy-3,5-dimethoxy phenyl ring also demonstrated significant antioxidant activity in various assays, including β-carotene-linoleic acid, DPPH, and ABTS radical scavenging methods. nih.gov

While direct data on the antioxidant activity of this compound is limited, related structures suggest that it may possess such properties. The presence of the methoxy (B1213986) group and the hydrazide moiety could contribute to its ability to donate a hydrogen atom and stabilize free radicals. The chloro substituent may also influence its electronic properties and, consequently, its antioxidant potential.

| Compound Class | Assay | Key Findings | Reference |

| 2,4-Dimethylbenzoylhydrazones | DPPH radical scavenging | Some compounds showed higher activity than n-propyl gallate. | nih.gov |

| Benzoyl hydrazones | β-carotene-linoleic acid, DPPH, ABTS | Several compounds exhibited potent antioxidant activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For hydrazone derivatives, the nature and position of substituents on the aromatic rings can significantly impact their biological activity.

Influence of Halogenation

The introduction of halogen atoms into a molecular structure can profoundly affect its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn can influence its biological activity. In the context of hydrazone derivatives, halogenation has been shown to be a key factor in their antimicrobial and anticancer activities.

For example, studies on acridine-based N-acylhydrazone derivatives revealed that chlorinated compounds were active against a broader range of cancer cell lines compared to their non-halogenated counterparts. mdpi.com Similarly, research on hydrazones derived from 4-(trifluoromethyl)benzohydrazide indicated that the presence of a chloro-substituent on the benzylidene moiety was essential for significant antimicrobial activity. researchgate.net These findings suggest that the chloro group in this compound likely plays a critical role in its potential biological profile. The position of the halogen can also be important, as seen in studies where a 4-chloro substitution led to different activity compared to a 2-chloro substitution. researchgate.net

Influence of Methoxy Substituents

The methoxy group is another important functional group that can modulate the biological activity of hydrazone derivatives. Its electron-donating nature can influence the electronic distribution within the molecule, affecting its interaction with biological targets.

Role of Hydrazone Moiety

The hydrazone moiety, characterized by the atomic arrangement R₂C=NNR₂, is a critical pharmacophore in medicinal chemistry. This functional group is typically formed through the condensation of a ketone or aldehyde with a hydrazine (B178648). In the context of this compound analogues, the hydrazone linkage (-CONH-N=CH-) is fundamental to their biological and pharmacological activities. ijpsr.comrroij.com The structural flexibility of the hydrazone framework allows for the synthesis of a diverse array of derivatives with a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. ijpsr.comontosight.aiimpactfactor.org

The biological significance of the hydrazone moiety is attributed to its ability to form stable complexes with various enzymes and receptors within a biological system. The presence of both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the C=O and C=N groups) facilitates interactions with biological targets. mdpi.com Furthermore, the azomethine group (-N=CH-) in hydrazones is crucial for their bioactivity. ijpsr.com These compounds can exist in keto-enol tautomeric forms, which can influence their interaction with cellular components. mdpi.com

Research into hydrazone derivatives of this compound has demonstrated that modifications to the substituents on the aromatic rings can significantly modulate their pharmacological profiles. The core hydrazone structure, however, remains the essential component for eliciting a biological response.

Detailed Research Findings

Studies have synthesized and evaluated various series of hydrazone derivatives incorporating the 4-chloro-2-methoxybenzoyl group to explore their pharmacological potential.

One area of significant research is their anti-inflammatory and analgesic activity . A study involving the synthesis of novel hydrazone derivatives by condensing 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile with different benzohydrazides revealed that the resulting compounds exhibited notable anti-inflammatory and analgesic properties. ijpsr.com The pharmacological activity of these derivatives is largely attributed to the presence of the azomethine group (-CONH-N=CH-). ijpsr.com For instance, derivatives incorporating 4-chloro and 2,4-dichloro moieties demonstrated significant anti-inflammatory and analgesic effects. ijpsr.com

In the realm of antimicrobial activity , derivatives of this compound have also been investigated. The synthesis of new 1,3,4-oxadiazole (B1194373) derivatives containing the 5-chloro-2-methoxy benzohydrazide moiety has yielded compounds with significant antibacterial and antifungal properties. nih.gov This highlights the versatility of the hydrazide-hydrazone scaffold in developing new antimicrobial agents.

Furthermore, the hydrazone moiety is integral to the development of anticancer agents . Research on hydrazone derivatives has shown their potential to inhibit the proliferation of various cancer cell lines. nih.govmdpi.com For example, a series of novel hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety displayed potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com The mechanism of action is often linked to the inhibition of critical enzymes involved in cancer cell growth and proliferation. mdpi.com

The structural characteristics of these hydrazone derivatives, such as the planarity of the molecule and the presence of specific substituent groups, play a crucial role in their biological activity. The (E)-configuration of the azomethine double bond is a common feature in these active compounds. nih.gov

The following interactive table summarizes the biological activities of some hydrazone derivatives related to this compound.

| Compound Class | Biological Activity | Key Structural Features | Reference |

| Hydrazone derivatives of 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile | Anti-inflammatory, Analgesic | Azomethine group (-CONH-N=CH-), 4-chloro and 2,4-dichloro moieties | ijpsr.com |

| 1,3,4-Oxadiazoles with 5-chloro-2-methoxy benzohydrazide moiety | Antibacterial, Antifungal | 1,3,4-Oxadiazole ring | nih.gov |

| Hydrazone derivatives with cis-(4-chlorostyryl) amide moiety | Anticancer (MCF-7 cell line) | cis-(4-chlorostyryl) amide moiety | mdpi.com |

| (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) | Anoctamin 1 (ANO1) inhibitor, Anticancer | 2-methoxybenzylidene group | nih.gov |

Future Research Directions and Potential Applications

Design of Next-Generation 4-Chloro-2-methoxybenzohydrazide Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of novel derivatives with enhanced or specialized properties. Researchers are focusing on modifying this basic skeleton to develop more potent and selective agents for various applications. nih.gov This involves the strategic addition or substitution of different functional groups to the benzohydrazide (B10538) framework.

For instance, the synthesis of hydrazone derivatives has been a significant area of interest. By reacting this compound with various aldehydes and ketones, scientists can create a diverse library of new compounds. orientjchem.orgnih.govconicet.gov.ar These modifications can influence the molecule's electronic and steric properties, which in turn can affect its biological activity.

Structure-activity relationship (SAR) studies are crucial in this design process. By systematically altering the structure of the derivatives and evaluating their biological effects, researchers can identify key structural features responsible for their activity. nih.gov For example, studies on related hydrazone compounds have shown that the position and nature of substituents on the phenyl ring can significantly impact their anticancer potential. rsc.org

Exploration of Novel Pharmacological Targets

A key area of future research is the identification of new pharmacological targets for this compound and its derivatives. While some hydrazide-hydrazone derivatives have shown promise as antituberculosis agents, there is a vast landscape of other potential therapeutic applications to be explored. orientjchem.org

One such target is Anoctamin 1 (ANO1), a calcium-activated chloride channel that is overexpressed in several types of cancer. nih.gov The development of potent and selective inhibitors of ANO1 is a promising strategy for cancer treatment, and derivatives of a similar structural class have already shown significant inhibitory activity. nih.gov

Furthermore, the structural motif of benzohydrazide is found in compounds that exhibit inhibitory action on the function of Glucose-dependent insulinotropic polypeptide (GIP), suggesting a potential role in metabolic disorders. google.com The broad biological profile of Schiff bases, which can be derived from hydrazides, also points towards potential antimicrobial, antihypertensive, antimalarial, and antitumoral activities. orientjchem.org The investigation into these and other novel targets will be a major focus of future pharmacological studies.

Advanced Computational Modeling for Rational Drug Design

Advanced computational modeling techniques are becoming indispensable tools for the rational design of new drugs based on the this compound scaffold. These in silico methods allow researchers to predict the binding interactions of designed molecules with their biological targets, saving significant time and resources compared to traditional trial-and-error synthesis and testing. orientjchem.org

Molecular docking studies, for example, can simulate the binding of a ligand (the designed molecule) to the active site of a receptor protein. This provides insights into the binding affinity and mode of interaction, helping to prioritize the synthesis of the most promising candidates. orientjchem.org

Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecules, which is crucial for predicting their chemical behavior and biological activity. conicet.gov.ar By combining these computational approaches, scientists can gain a deeper understanding of the structure-activity relationships and design more effective and specific therapeutic agents.

Integration with Nanotechnology and Drug Delivery Systems

The integration of this compound and its derivatives with nanotechnology represents a frontier in drug delivery. Nanoparticle-based drug delivery systems offer numerous advantages, including improved stability, enhanced permeability and retention at target sites, and the potential for controlled release. brieflands.commdpi.comnih.gov

By encapsulating or conjugating the active compound with nanoparticles, it is possible to overcome challenges such as poor solubility and to target specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. brieflands.commdpi.com Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being explored as potential carriers. nih.govdovepress.com

This approach is particularly promising for cancer therapy, where targeted delivery to tumor cells is paramount. nih.govcedars-sinai.edu Future research will focus on developing specific nanoformulations of this compound derivatives to enhance their therapeutic potential for various diseases.

Unexplored Catalytic Potentials

Beyond its pharmacological applications, the catalytic potential of this compound and its coordination complexes remains a largely unexplored area. Metal complexes of hydrazone ligands, which can be derived from this compound, have shown catalytic activity in various chemical transformations. researchgate.net

For example, oxidovanadium(V) complexes have been investigated for their catalytic activity in epoxidation reactions. researchgate.net The ability of the hydrazone ligand to chelate with metal ions can create catalytically active centers for a range of organic reactions.

Future research could focus on synthesizing novel metal complexes of this compound and its derivatives and screening them for catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The development of efficient and recyclable catalysts based on this scaffold could have significant implications for green chemistry and industrial processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-methoxybenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-chloro-2-methoxybenzoic acid derivatives with hydrazine. A common approach involves refluxing equimolar amounts of the aldehyde precursor (e.g., 4-chloro-2-methoxybenzaldehyde) and hydrazine hydrate in a 1:1 methanol/chloroform solvent mixture with catalytic acetic acid for 5 hours . Yield optimization requires careful control of solvent ratios, temperature, and acid catalysis. Post-synthesis purification involves recrystallization from methanol (91% yield reported in analogous hydrazide syntheses) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra to confirm the hydrazide (-NH-NH) group and substituent positions.

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

- Melting Point : Compare observed mp (e.g., 58–60°C for related chloro-methoxy derivatives) with literature data .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is critical. Key steps include:

- Crystallization : Grow crystals via slow evaporation from methanol or DMF.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refinement parameters (R factor < 0.06, data-to-parameter ratio > 15) ensure accuracy .

- Validation : Check for torsional angles in the hydrazide moiety (e.g., C-N-N-C dihedral angles) and intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) .

Q. What computational methods are suitable for predicting the reactivity of the hydrazide group in pharmacological applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding and hydrophobic contacts involving the hydrazide group .

Q. How can researchers address contradictions in spectroscopic data across studies?

- Methodological Answer : Contradictions often arise from solvent effects or impurity interference. Systematic approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.